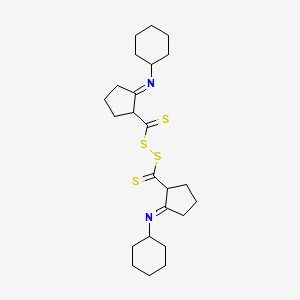
Bis(2-(cyclohexylimino)cyclopentyl)dithioperoxyanhydride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Bis(2-(cyclohexylimino)cyclopentyl)dithioperoxyanhydride is a complex organic compound known for its unique structure and potential applications in various fields of science and industry. This compound features a dithioperoxyanhydride group, which is a sulfur-containing functional group, and two cyclohexylimino groups attached to a cyclopentyl ring. The presence of these functional groups imparts distinct chemical properties to the compound, making it a subject of interest in synthetic chemistry and material science.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Bis(2-(cyclohexylimino)cyclopentyl)dithioperoxyanhydride typically involves the reaction of cyclohexylamine with cyclopentanone to form the cyclohexylimino derivative. This intermediate is then reacted with a sulfur-containing reagent, such as sulfur dichloride or sulfur monochloride, under controlled conditions to yield the final product. The reaction is usually carried out in an inert atmosphere to prevent oxidation and degradation of the sensitive sulfur-containing groups.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentrations. The final product is purified using techniques like recrystallization or chromatography to ensure high purity and yield.
化学反応の分析
Types of Reactions
Bis(2-(cyclohexylimino)cyclopentyl)dithioperoxyanhydride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent and reaction conditions.
Reduction: Reduction reactions can convert the dithioperoxyanhydride group to thiols or disulfides.
Substitution: The imino groups can participate in nucleophilic substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines, alcohols, or thiols can be used under mild conditions to achieve substitution reactions.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, thiols, disulfides, and various substituted derivatives, depending on the specific reaction and conditions used.
科学的研究の応用
Bis(2-(cyclohexylimino)cyclopentyl)dithioperoxyanhydride has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of sulfur-containing compounds.
Biology: The compound’s unique structure makes it a potential candidate for studying enzyme interactions and protein modifications.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of new drugs targeting sulfur-related metabolic pathways.
Industry: It is used in the production of advanced materials, such as polymers and coatings, due to its ability to impart unique chemical properties.
作用機序
The mechanism of action of Bis(2-(cyclohexylimino)cyclopentyl)dithioperoxyanhydride involves its interaction with various molecular targets, primarily through its sulfur-containing groups. These groups can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to modifications in their structure and function. The compound can also participate in redox reactions, influencing cellular oxidative stress and signaling pathways.
類似化合物との比較
Similar Compounds
Bis(2-(cyclohexylimino)methyl)-4,6-dihydroselenophenol: This compound has a similar imino group but contains selenium instead of sulfur.
Bis(2-(cyclohexylimino)phenylimino)-l5-(methyl)diethylazane: This compound features a similar imino structure but with different substituents.
Uniqueness
Bis(2-(cyclohexylimino)cyclopentyl)dithioperoxyanhydride is unique due to its dithioperoxyanhydride group, which imparts distinct chemical reactivity and potential applications. The presence of both cyclohexylimino and cyclopentyl groups further enhances its versatility in various chemical reactions and applications.
特性
CAS番号 |
61656-30-2 |
|---|---|
分子式 |
C24H36N2S4 |
分子量 |
480.8 g/mol |
IUPAC名 |
(2-cyclohexyliminocyclopentanecarbothioyl)sulfanyl 2-cyclohexyliminocyclopentane-1-carbodithioate |
InChI |
InChI=1S/C24H36N2S4/c27-23(19-13-7-15-21(19)25-17-9-3-1-4-10-17)29-30-24(28)20-14-8-16-22(20)26-18-11-5-2-6-12-18/h17-20H,1-16H2 |
InChIキー |
HMXOLEOABAQJDG-UHFFFAOYSA-N |
正規SMILES |
C1CCC(CC1)N=C2CCCC2C(=S)SSC(=S)C3CCCC3=NC4CCCCC4 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


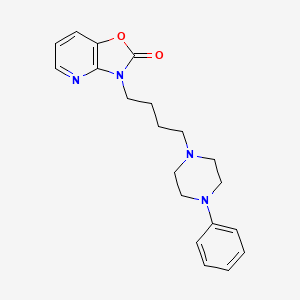
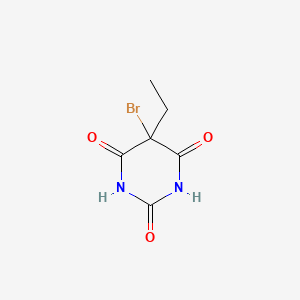

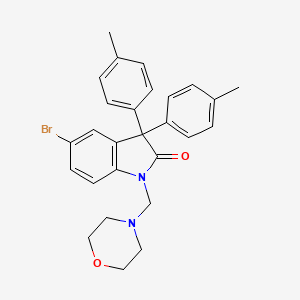
![Phenol, 2-[4-(2-methoxyphenyl)-3H-1,5-benzodiazepin-2-yl]-](/img/structure/B12807172.png)
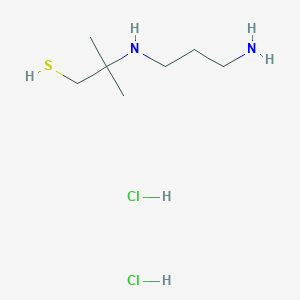

![(2S)-2-[4-[(3R,4S,5S,6R)-3-[(2S,3R,4R)-3,4-dihydroxy-4-(hydroxymethyl)oxolan-2-yl]oxy-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphenyl]-7-hydroxy-2,3-dihydrochromen-4-one](/img/structure/B12807192.png)
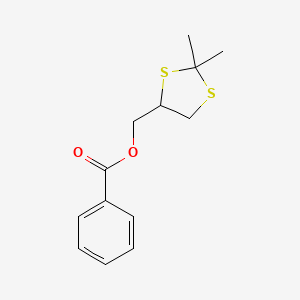
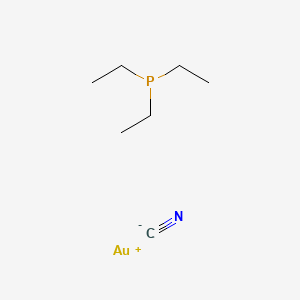

![[(1S,2R,6R,9S)-4,4,11,11-tetramethyl-3,5,7,10,12-pentaoxatricyclo[7.3.0.02,6]dodecan-6-yl]methyl sulfamate](/img/structure/B12807209.png)
![4-Bromo-[1,3]dioxol-2-one](/img/structure/B12807213.png)
![(6S,8S,9S,10R,11S,13S,14S,17R)-11,17-dihydroxy-17-(2-hydroxyacetyl)-6,10,13-trimethyl-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-3-one;ethane](/img/structure/B12807219.png)
